N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of reducing agents such as LiAlH4 and NaBH4 . The specific synthesis process for “N-[(4-methoxyphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is not available in the current literature.Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing novel compounds involving the thieno[2,3-d]pyrimidine backbone due to their potential in pharmacological activities. For example, the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones have been reported, where derivatives of thieno[2,3-d]pyrimidin-4(1H)-one showed promising cytotoxic activity against breast and hepatocellular carcinoma cell lines (Abbas et al., 2015).
Biological Activities
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. A study synthesized new thieno[2,3-d]pyrimidine heterocyclic compounds, demonstrating remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Antitumor Activities
The antitumor activity of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been explored, with several compounds displaying potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, nearly as active as the reference drug doxorubicin (Hafez & El-Gazzar, 2017).
Synthesis Techniques
- An efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one via a tandem aza-Wittig reaction and cyclization process has been described, providing insights into advanced synthetic techniques for developing thienopyrimidine derivatives (Liangde Lu et al., 2012).
Dual Inhibitors of Kinases
- Novel compounds including N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues were synthesized as dual inhibitors of CLK1 and DYRK1A kinases, highlighting the potential of thieno[2,3-d]pyrimidine derivatives in kinase inhibition and offering a promising approach for developing new pharmacological agents (Loidreau et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-12-4-2-11(3-5-12)8-21-19-10-17-14-13-6-7-22-15(13)18-9-16-14/h2-7,9-10H,8H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZROVXZKGWINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CON/C=N\C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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